molecular formula C17H25N3O4S2 B4626387 4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine

4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine

Cat. No. B4626387
M. Wt: 399.5 g/mol
InChI Key: ABHJEZYQLDTOQO-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of organic compounds known for their complex synthesis processes and versatile chemical and physical properties. These compounds are typically synthesized through multi-step chemical reactions, involving various reagents and catalysts to introduce specific functional groups into the molecular structure.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions, coupling reactions, and the use of protecting groups to achieve the desired molecular architecture. For instance, a series of compounds, including those with piperazinyl and morpholinyl moieties, have been synthesized through efficient coupling and substitution reactions, demonstrating the intricacy and precision required in these synthetic pathways (Mistry et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like 4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine is characterized by the presence of several functional groups, including sulfonyl, methylthio, and benzoyl groups attached to a morpholine ring. These groups significantly influence the compound's chemical behavior and interactions. Crystallography and spectroscopy techniques, such as X-ray crystallography and NMR spectroscopy, are crucial for confirming these molecular structures (Aydinli et al., 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including oxidation, reduction, and hydrolysis, influenced by their functional groups. For example, the sulfonyl group can participate in sulfonylation reactions, contributing to the compound's chemical versatility and reactivity. The presence of piperazinyl and morpholinyl groups also allows for further functionalization through nucleophilic substitution reactions (Katritzky et al., 2007).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into the chemical properties and applications of compounds similar to 4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine focuses on their synthesis, structural analysis, and potential as building blocks in medicinal chemistry. For instance, studies on hydrogen bonding in proton-transfer compounds of related chemical structures highlight the intricate hydrogen-bonding patterns that can arise from such compounds, offering insights into their potential chemical reactivity and interactions (Smith, Wermuth, & Sagatys, 2011).

Antimicrobial and Antioxidant Activities

Some derivatives of morpholine and piperazine, which are structural components of the compound , have shown antimicrobial and antioxidant activities. For example, derivatives synthesized for antimicrobial studies demonstrated varying degrees of effectiveness against microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, compounds featuring morpholine and piperazine units have been evaluated for their in vitro antioxidant activity, revealing potential for the development of novel antioxidant compounds (Mistry, Patel, Keum, & Kim, 2016).

Synthesis of Novel Derivatives and Biological Activities

The versatility of morpholine and piperazine as chemical moieties in larger molecules is further exemplified by research into their incorporation into novel derivatives with potential biological activities. Studies have detailed the synthesis of novel dihydropyrimidinone derivatives containing these moieties, offering insights into the potential of these derivatives in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Moreover, the creation of compounds that react with amino alcohols to form heterocyclic compounds like morpholines and piperazines showcases the chemical flexibility and utility of these structures in synthesizing complex molecules with potential therapeutic applications (Yar, McGarrigle, & Aggarwal, 2009).

Ionic Liquid Crystals and Material Science Applications

The structural elements present in 4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine also find applications in the development of ionic liquid crystals. Research into piperidinium, piperazinium, and morpholinium ionic liquid crystals reveals a rich mesomorphic behavior, indicating potential uses in advanced material sciences and nanotechnology (Lava, Binnemans, & Cardinaels, 2009).

properties

IUPAC Name

[5-(4-methylpiperazin-1-yl)sulfonyl-2-methylsulfanylphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-18-5-7-20(8-6-18)26(22,23)14-3-4-16(25-2)15(13-14)17(21)19-9-11-24-12-10-19/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHJEZYQLDTOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(4-Methylpiperazin-1-yl)sulfonyl]-2-(methylsulfanyl)phenyl}(morpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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